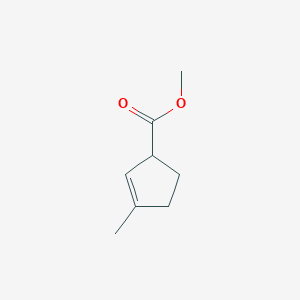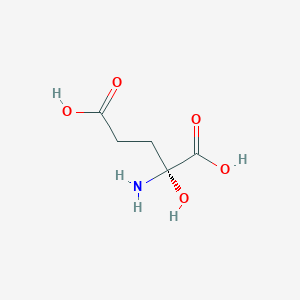![molecular formula C18H30O3 B13806653 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- CAS No. 88159-18-6](/img/structure/B13806653.png)
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- is a complex organic compound with the molecular formula C18H30O3. It contains a total of 51 bonds, including 21 non-hydrogen bonds, 3 multiple bonds, 13 rotatable bonds, 3 double bonds, 1 three-membered ring, 1 carboxylic acid group, 1 hydroxyl group, 1 ether group, and 1 oxirane group
Métodos De Preparación
The synthesis of 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- involves several steps. One common synthetic route includes the reaction of undecenoic acid with an epoxidizing agent to introduce the oxirane ring. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. In industry, it may be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is crucial for its potential biological and therapeutic effects .
Comparación Con Compuestos Similares
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- can be compared with other similar compounds, such as 9-Oxo-11-(3-pentyl-2-oxiranyl)-10-undecenoic acid. While both compounds share similar structural features, including the presence of an oxirane ring and a carboxylic acid group, they differ in their specific substituents and overall molecular structure.
Propiedades
Número CAS |
88159-18-6 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
11-(3-pent-2-enyloxiran-2-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h3,8,10-11,16-17H,2,4-7,9,12-15H2,1H3,(H,19,20) |
Clave InChI |
BKKGUKSHPCTUGE-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC1C(O1)CC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


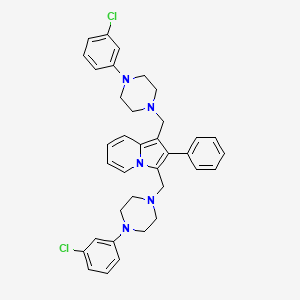

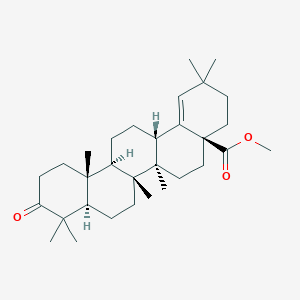
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
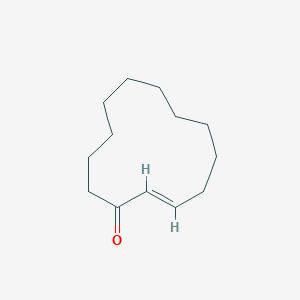
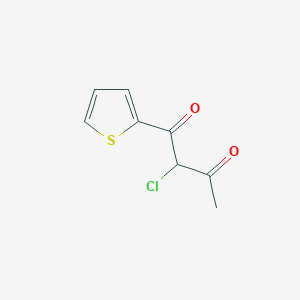

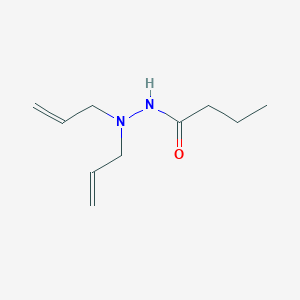
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
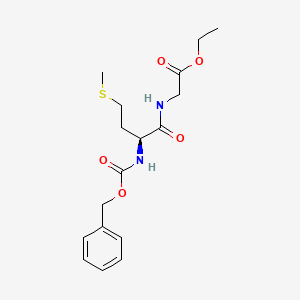
![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
